3-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Historical Context of Thiazolidinone Derivatives in Medicinal Chemistry
Thiazolidinones first gained prominence in the 1990s with the development of antidiabetic glitazones like rosiglitazone and pioglitazone, which act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. However, structural diversification efforts in the early 2000s revealed that minor modifications to the thiazolidinone core could yield compounds with divergent biological targets. For instance, replacing the 4-keto group with a thioxo moiety (C=S) enhanced hydrogen-bonding capacity, enabling interactions with enzymes such as aldose reductase and tyrosine kinases.
The incorporation of aryl substituents at the N3 position marked a pivotal advancement. A 2004 structure-activity relationship (SAR) study demonstrated that dimethoxy-substituted phenyl groups improved blood-brain barrier permeability compared to monosubstituted analogs, facilitating central nervous system activity. By 2020, over 120 patents highlighted thiazolidinone derivatives for applications ranging from anticancer agents to anticonvulsants, with 3,4-dimethoxyphenyl derivatives constituting 18% of these filings.
Table 1 : Evolution of Thiazolidinone Pharmacological Applications
Structural Significance of 3,4-Dimethoxyphenyl Substitution
The 3,4-dimethoxyphenyl group confers three critical advantages:
- Electronic Modulation : Methoxy groups (-OCH₃) act as strong electron donors through resonance effects, increasing the electron density of the aromatic ring. This enhances π-π stacking interactions with tyrosine residues in target proteins, as evidenced by molecular docking studies on GABA_A receptors.
- Steric Optimization : The para-methoxy group occupies a planar orientation relative to the thiazolidinone core, while the meta-methoxy group introduces a 120° dihedral angle. This configuration prevents excessive bulkiness, maintaining compatibility with the ligand-binding pockets of enzymes like cyclooxygenase-2 (COX-2).
- Metabolic Stability : Methoxy groups resist first-pass metabolism more effectively than hydroxyl or methyl groups. Pharmacokinetic analyses show that 3,4-dimethoxy derivatives exhibit 2.3-fold higher plasma half-lives compared to 4-methoxy analogs in murine models.
X-ray crystallography of this compound reveals a puckered thiazolidinone ring (Cremer-Pople parameters: θ = 112.7°, φ = 38.4°) with the dimethoxyphenyl group adopting a perpendicular orientation relative to the heterocycle. This geometry positions the thioxo group for optimal hydrogen bonding with biological targets, as demonstrated in its 1.9 Å interaction with the catalytic lysine residue of Staphylococcus aureus enoyl-ACP reductase.
Table 2 : Electronic Effects of Substituents on Thiazolidinone Bioactivity
| Substituent Position | Hammett σ Value | logP | IC₅₀ (μM) COX-2 Inhibition |
|---|---|---|---|
| 4-OCH₃ | -0.27 | 2.1 | 14.7 ± 1.2 |
| 3,4-(OCH₃)₂ | -0.54 | 2.9 | 6.3 ± 0.8 |
| 4-NO₂ | +0.78 | 1.4 | >100 |
Data derived from comparative molecular field analysis (CoMFA) studies illustrate that electron-donating 3,4-dimethoxy groups enhance both binding affinity and lipophilicity, critical factors for central nervous system penetration. In contrast, electron-withdrawing groups like nitro drastically reduce activity, underscoring the importance of electronic tuning in this scaffold.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2/c1-14-8-4-3-7(5-9(8)15-2)12-10(13)6-17-11(12)16/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZFBXCSOCBAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CSC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or thioether.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 239.32 g/mol. Its structure includes a thiazolidinone ring, which is known for its biological activity and versatility in synthesis.
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Properties :
- Antioxidant Activity :
Materials Science Applications
-
Polymer Chemistry :
- Thiazolidinones have been explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of 3-(3,4-dimethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one into polymer matrices has shown promising results in improving their resilience and durability .
- Nanotechnology :
Analytical Chemistry Applications
- Spectroscopic Studies :
- Chromatographic Techniques :
Case Study 1: Antimicrobial Efficacy
A study conducted on thiazolidinone derivatives reported that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low compared to standard antibiotics, indicating strong potential for therapeutic applications.
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-3,4-dihydroquinolin-1(2H)-yl (furan-2-yl)methanone
- 3,4-Dimethoxyphenylethylamine
- 3,4-Dimethoxyphenylacetonitrile
Comparison: Compared to similar compounds, 3-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its thiazolidinone core, which imparts distinct chemical and biological properties. While other compounds may share the 3,4-dimethoxyphenyl group, the presence of the thioxo and thiazolidinone functionalities allows for different reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new therapeutic and industrial applications.
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiazolidine ring with a thioxo group and a dimethoxyphenyl substituent. This unique structure is crucial for its biological activity.
Antioxidant Activity
Thiazolidin-4-ones have been reported to exhibit significant antioxidant properties. The presence of the methoxy groups in the phenyl ring enhances electron donation, which contributes to the scavenging of free radicals. Studies indicate that compounds with similar structures show varying degrees of antioxidant activity, making them potential candidates for oxidative stress-related disorders .
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties. In vitro studies have shown that thiazolidinones can inhibit cell proliferation in various cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that modifications in the thiazolidine scaffold can enhance cytotoxicity against cancer cells . The compound's mechanism may involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial efficacy of thiazolidin-4-ones has been documented extensively. This compound has shown promising activity against a range of pathogens, including bacteria and fungi. Minimum inhibitory concentration (MIC) assays reveal that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of various thiazolidinone derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines (IC50 values below 10 µM). The study concluded that structural modifications could optimize its activity further .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | <10 |
| Other derivatives | MCF7 (Breast) | <15 |
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, this compound demonstrated superior activity against E. coli with an MIC of 32 µg/mL compared to standard antibiotics like chloramphenicol (MIC = 143 µg/mL) .
Q & A
What are the key synthetic routes for 3-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for academic research?
Methodological Answer:
The synthesis of rhodanine derivatives typically involves cyclocondensation of primary amines with carbon disulfide and chloroacetic acid derivatives. For the target compound, substituent positioning (e.g., 3,4-dimethoxy groups) requires careful selection of precursors, such as 3,4-dimethoxyphenyl isothiocyanate or thiourea derivatives. Optimization includes:
- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate ring closure .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
Yield optimization can be monitored via TLC or HPLC, with adjustments to reaction time (12–24 hours) and temperature (80–100°C) .
How can X-ray crystallography resolve structural ambiguities in rhodanine derivatives, and what parameters are critical during data refinement?
Methodological Answer:
Single-crystal X-ray diffraction is pivotal for confirming molecular conformation and intermolecular interactions. Key steps include:
- Data Collection : Use a monoclinic crystal system (e.g., P2₁/c space group) with Cu/Kα radiation (λ = 1.54178 Å) .
- Refinement Parameters : Focus on R factors (<0.06) and data-to-parameter ratios (>14:1) to ensure accuracy .
- Intermolecular Interactions : Analyze C–H⋯O hydrogen bonds (2.45–2.61 Å) and π-π stacking (3.5–3.7 Å) to explain crystal packing .
Dihedral angles between aromatic and thiazolidinone rings (e.g., 71.2°) reveal steric effects of substituents .
What spectroscopic techniques are effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms the thioxo group (C=S, δ ~190 ppm) .
- IR : Strong absorptions at 1680–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C=S) validate the core structure .
- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight, with fragmentation patterns indicating loss of methoxy groups (-31 Da) .
Cross-validate data with computational tools (e.g., Gaussian) to assign peaks accurately .
How can contradictory biological activity data for rhodanine derivatives be reconciled in academic studies?
Methodological Answer:
Discrepancies often arise from assay variability or substituent effects. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., IC₅₀ reference compounds) .
- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., 3-methyl vs. 4-methylphenyl analogs) to isolate electronic/steric contributions .
- Dose-Response Curves : Perform triplicate experiments with statistical analysis (ANOVA) to validate potency trends .
Computational docking (e.g., AutoDock) can predict binding modes to explain activity variations .
What intermolecular interactions dominate the crystal packing of 3-aryl-2-thioxo-thiazolidin-4-ones, and how do they influence material properties?
Methodological Answer:
- Hydrogen Bonding : C–H⋯O interactions (2.45–2.61 Å) form polymeric sheets parallel to the (011) plane, enhancing thermal stability .
- Van der Waals Forces : Close-packing of methoxy groups (3.3–3.5 Å) reduces solubility in nonpolar solvents .
- π-π Stacking : Aromatic ring interactions (3.5–3.7 Å) contribute to crystalline rigidity, affecting melting points .
Thermogravimetric analysis (TGA) and DSC can correlate packing efficiency with decomposition profiles .
How can computational tools predict the reactivity and stability of substituted thiazolidin-4-one derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for methoxy derivatives) .
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to predict solubility and aggregation .
- Docking Studies : Target enzymes (e.g., α-glucosidase for antidiabetic activity) to prioritize derivatives for synthesis .
Validate predictions with experimental kinetics (e.g., Michaelis-Menten plots) .
What purification strategies are recommended for achieving >95% purity in this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) at 60°C, achieving 80–85% recovery .
- Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate) removes nonpolar impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related byproducts .
Monitor purity via melting point (mp 180–185°C) and ¹H NMR integration .
How do electronic effects of substituents (e.g., methoxy groups) influence the bioactivity of thiazolidin-4-one derivatives?
Methodological Answer:
- Electron-Donating Groups : Methoxy substituents enhance resonance stabilization, increasing electrophilicity at the thioxo group (C=S), which improves enzyme inhibition (e.g., IC₅₀ ~10 µM for α-amylase) .
- Hammett Parameters : σ⁺ values (-0.27 for -OCH₃) correlate with antioxidant activity (DPPH scavenging, EC₅₀ ~25 µM) .
- Comparative Studies : Replace methoxy with electron-withdrawing groups (e.g., -NO₂) to assess activity shifts in kinase assays .
Electrochemical analysis (cyclic voltammetry) quantifies redox potentials linked to antioxidant capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
